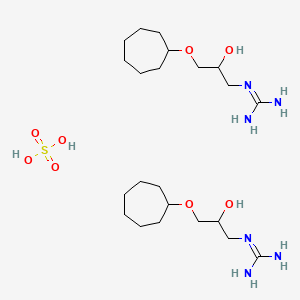
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- under alkaline conditions. This step forms the azo bond (-N=N-) and results in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionite (Na2S2O4) is commonly used for the reduction of azo groups.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group (-N=N-). The azo group can interact with various molecular targets, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity. The hydroxyl group also plays a role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- stands out due to the presence of the 4-chlorophenyl group and the azo linkage. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications.
Propiedades
Número CAS |
75199-15-4 |
|---|---|
Fórmula molecular |
C25H20ClN3O2 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-12-22(16(2)13-15)27-25(31)21-14-17-5-3-4-6-20(17)23(24(21)30)29-28-19-10-8-18(26)9-11-19/h3-14,30H,1-2H3,(H,27,31) |
Clave InChI |
XASSFOAXTFXIPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


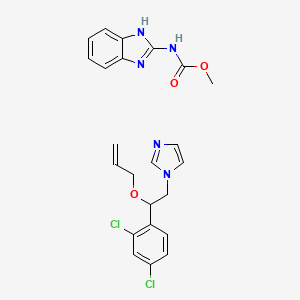

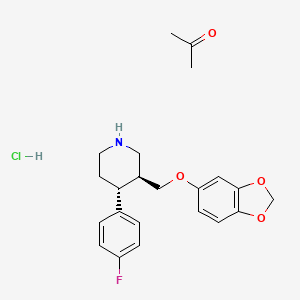
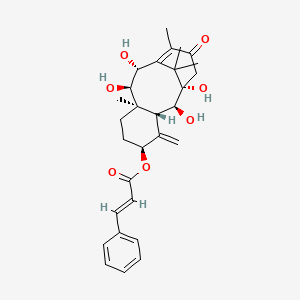
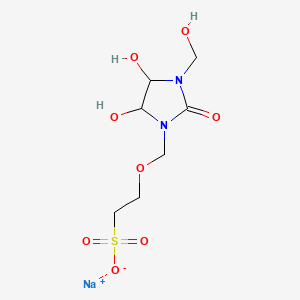

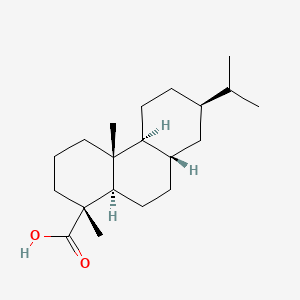
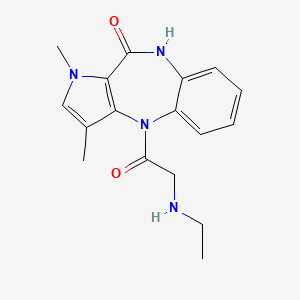
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)

